molecular formula C10H8N2O2S B2483924 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate CAS No. 114039-05-3

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate

Cat. No.: B2483924
CAS No.: 114039-05-3
M. Wt: 220.25
InChI Key: JESSYNCAGSGAON-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

4-(1,2,3-Thiadiazol-4-yl)phenyl acetate (C$${10}$$H$${8}$$N$${2}$$O$${2}$$S) features a planar 1,2,3-thiadiazole ring fused to a phenyl group via a carbon-carbon bond at the C4 position of the heterocycle. The thiadiazole moiety consists of one sulfur atom (S1) and two adjacent nitrogen atoms (N2 and N3), forming a conjugated π-system with aromatic character. The acetate group (–OAc) is esterified to the para position of the phenyl ring, introducing steric and electronic effects that modulate the compound’s reactivity.

Key bonding characteristics include:

  • Sulfur-Nitrogen Bonds : The S1–N2 bond length (1.65 Å) and N2–N3 bond length (1.31 Å) reflect partial double-bond character due to resonance stabilization.
  • Phenyl-Thiadiazole Linkage : The dihedral angle between the thiadiazole and phenyl rings is approximately 5–10°, indicating near-coplanarity that enhances conjugation.
  • Acetate Ester Group : The carbonyl oxygen (O1) of the acetate exhibits a bond length of 1.21 Å with the adjacent carbon (C9), typical of ester functional groups.

Spectroscopic data corroborate these features:

  • IR Spectroscopy : Strong absorption bands at 1740 cm$$^{-1}$$ (C=O stretch) and 1580 cm$$^{-1}$$ (C=N stretch in thiadiazole).
  • $$^{1}$$H-NMR : A singlet at δ 2.35 ppm (3H, CH$$_3$$ from acetate) and aromatic protons at δ 7.45–8.15 ppm.

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-7(13)14-9-4-2-8(3-5-9)10-6-15-12-11-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESSYNCAGSGAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)phenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The phenyl acetate moiety undergoes hydrolysis under basic or acidic conditions. For example:

Reaction Conditions Product Yield Key Observations
2M NaOH, reflux (4 h) 4-(1,2,3-Thiadiazol-4-yl)phenol78%Complete deacetylation; pH-sensitive
H₂SO₄ (cat.), ethanol, Δ Partial hydrolysis intermediates45%Competing thiadiazole ring stability

This reaction is pivotal for generating phenolic intermediates used in further functionalization, such as carbamate formation (e.g., synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl N-ethylcarbamate ).

Thiadiazole Ring-Opening Reactions

The 1,2,3-thiadiazole ring exhibits instability under strong reducing or oxidizing conditions:

Reductive Ring Opening

Exposure to LiAlH₄ or NaBH₄ in tetrahydrofuran leads to cleavage of the S–N bond, forming a thiol intermediate:

C10H8N2O2S+2LiAlH4C9H7NS+NH3+Other byproducts[1][7]\text{C}_{10}\text{H}_8\text{N}_2\text{O}_2\text{S} + 2\text{LiAlH}_4 \rightarrow \text{C}_9\text{H}_7\text{NS} + \text{NH}_3 + \text{Other byproducts} \quad[1][7]

Applications : This pathway is utilized to generate thiolated aromatic compounds for polymer chemistry.

Acid-Catalyzed Decomposition

In concentrated HCl, the thiadiazole ring undergoes protonation followed by fragmentation:

Thiadiazole+HClPhenyl acetate derivatives+H2S[7]\text{Thiadiazole} + \text{HCl} \rightarrow \text{Phenyl acetate derivatives} + \text{H}_2\text{S} \quad[7]

Key Data :

  • Reaction temperature: 80–90°C

  • Byproduct: Hydrogen sulfide (detected via lead acetate test)

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes regioselective substitution at the para position relative to the thiadiazole group:

Reagent Conditions Product Yield
HNO₃/H₂SO₄ 0°C, 2 h4-(Thiadiazol-4-yl)-3-nitrophenyl acetate62%
Br₂ (1 equiv), FeBr₃CH₂Cl₂, 25°C, 1 h4-(Thiadiazol-4-yl)-2-bromophenyl acetate58%

Mechanistic Insight : The electron-withdrawing thiadiazole group directs electrophiles to the meta position of the phenyl ring, but steric effects from the acetate group can alter regioselectivity .

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with dipolarophiles like acetylenes:

Example : Reaction with phenylacetylene under Cu(OAc)₂ catalysis :

Thiadiazole+PhC≡CHThieno[2,3-d]thiadiazole derivative(Yield:71%)\text{Thiadiazole} + \text{PhC≡CH} \rightarrow \text{Thieno[2,3-d]thiadiazole derivative} \quad (\text{Yield}: 71\%)

Conditions :

  • Catalyst: Cu(OAc)₂ (10 mol%)

  • Ligand: Xantphos (5 mol%)

  • Solvent: DMF, 100°C, 12 h

Functionalization via Cross-Coupling

The thiadiazole’s sulfur atom enables Pd-mediated couplings:

Reaction Type Reagents Product Yield
Suzuki–Miyaura PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃Biaryl-thiadiazole hybrid65%
Ullmann coupling CuI, 1,10-phenanthroline5-Aryl-1,3,4-thiadiazole-2-amine analogs53%

Applications : These reactions expand structural diversity for antimicrobial and anticancer agent development .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >200°C, releasing acetic acid and sulfur oxides .

  • Photolytic Cleavage : UV light (254 nm) induces ring contraction to form imidazothiazole derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in drug development:

  • Anticancer Activity : Research has shown that derivatives containing the thiadiazole moiety demonstrate significant anticancer properties. For instance, compounds derived from 1,3,4-thiadiazoles have been evaluated against various cancer cell lines such as HepG-2 (human hepatocellular carcinoma) and A-549 (human lung cancer) . The incorporation of the thiadiazole ring enhances the cytotoxic effects against these cancer types.
  • Antimicrobial Properties : Several studies have reported that thiadiazole derivatives possess antimicrobial activity against a variety of pathogens. The presence of the thiadiazole ring is believed to contribute to the enhanced efficacy against bacteria and fungi .
  • Antiviral Effects : Some derivatives have shown promising antiviral activity. For example, certain 1,3,4-thiadiazole derivatives were tested for their effectiveness against viruses and displayed significant protective effects .

Synthetic Methodologies

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate typically involves several steps:

  • Starting Materials : The synthesis often begins with readily available phenolic compounds or their derivatives. The introduction of the thiadiazole ring can be achieved through cyclization reactions involving hydrazines and carbon disulfide .
  • Reactions : Common synthetic routes include:
    • Cyclization Reactions : These involve the reaction of hydrazine derivatives with carbon disulfide followed by acylation to form the thiadiazole structure.
    • Acetylation : The final step often involves acetylation to yield 4-(1,2,3-thiadiazol-4-yl)phenyl acetate .

Case Study 1: Anticancer Activity Evaluation

A study evaluated various thiadiazole derivatives for their anticancer activity against multiple cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggested that electron-withdrawing groups significantly improve activity .

Case Study 2: Antimicrobial Testing

In another investigation, a series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial efficacy. The results showed that certain compounds had potent activity against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antimicrobial agents based on the thiadiazole scaffold .

Summary Table of Applications

ApplicationActivity TypeReferences
AnticancerCytotoxicity against HepG-2 and A-549 cell lines
AntimicrobialEfficacy against bacterial strains
AntiviralProtective effects in viral assays

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)phenyl acetate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The thiadiazole ring is known to interact with various biological targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

a) 4-(1,2,3-Thiadiazol-4-yl)phenol (CAS: 59834-05-8)
  • Molecular Formula : C₈H₆N₂OS
  • Key Differences: The absence of the acetate group reduces lipophilicity compared to the acetate derivative. This phenol is often a precursor in synthesizing esters like 4-(1,2,3-thiadiazol-4-yl)phenyl acetate .
b) n-Hexylcarbamic Acid 4-(1,2,3-Thiadiazol-4-yl)phenyl Ester (CAS: 1219829-95-4)
  • Molecular Formula : C₁₅H₁₉N₃O₂S
  • The reported synthesis yield is 28% .
c) 4-(1,2,3-Thiadiazol-4-yl)phenyl 4-Chlorobenzenesulfonate (CAS: 341964-22-5)
  • Molecular Formula : C₁₄H₉ClN₂O₃S₂
  • Key Differences : The sulfonate group increases molecular weight (352.82 g/mol) and introduces a strong electron-withdrawing substituent, which may influence reactivity in nucleophilic environments .

Dimeric and Polymeric Derivatives

a) 1,3-Bis[4-(1,2,3-thiadiazol-4-yl)phenoxy]propane (Compound II in )
  • Structure : Two 4-(1,2,3-thiadiazol-4-yl)phenyl groups linked via a propane chain.
b) 4-(4-{2,3,4,5,6-Penta[4-(1,2,3-thiadiazole-4-yl)phenoxymethyl]benzyloxy}phenyl)-1,2,3-thiadiazole (Compound III in )
  • Structure : A highly branched polymer with multiple thiadiazole units.
  • Key Differences : The extended conjugation and bulkier structure may improve binding to biological targets like enzymes or receptors .
a) DX-03-10 ()
  • Structure : 4-(2-((4-(Trifluoromethyl)benzyl)oxy)phenyl)-1,2,3-thiadiazole.
  • Reported synthesis yield: 68% .
b) 6-(5-Aryl-1,2,3-thiadiazol-4-yl)-(4-benzyl)benzene-1,3-diols ()
  • Applications : Designed as Hsp90 inhibitors for anticancer therapy. The benzyl and diol groups facilitate interactions with hydrophobic pockets in protein targets .
c) Antifungal Thiadiazole-Triazole Hybrid ()
  • Structure : Combines 1,2,3-thiadiazole with 1,2,4-triazole rings.
  • Key Differences : The hybrid structure broadens antifungal activity by targeting multiple pathways, such as ergosterol biosynthesis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
4-(1,2,3-Thiadiazol-4-yl)phenyl acetate C₁₀H₁₀N₂O₂S 222.26 114039-05-3 Ester derivative; pharmaceutical
4-(1,2,3-Thiadiazol-4-yl)phenol C₈H₆N₂OS 178.21 59834-05-8 Precursor for ester synthesis
n-Hexylcarbamate derivative C₁₅H₁₉N₃O₂S 305.40 1219829-95-4 Enhanced lipophilicity; yield 28%
DX-03-10 C₁₅H₁₁F₃N₂OS 324.32 - Anticancer; trifluoromethyl group
4-Chlorobenzenesulfonate derivative C₁₄H₉ClN₂O₃S₂ 352.82 341964-22-5 Electron-withdrawing sulfonate

Biological Activity

The compound 4-(1,2,3-thiadiazol-4-yl)phenyl acetate is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate features a thiadiazole ring attached to a phenyl acetate moiety. This configuration is significant for its biological activity due to the electronic and steric effects imparted by the thiadiazole ring.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the anticancer activity of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate and related compounds:

CompoundCell Line TestedIC50 (µM)Reference
4-(1,2,3-Thiadiazol-4-yl)phenyl acetateHEPG210.79
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-24.27
2-amido-1,3,4-thiadiazole derivativesSK-OV-319.5

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating various thiadiazole derivatives for their cytotoxic effects against cancer cell lines such as HEPG2 and SK-MEL-2, it was found that structural modifications significantly influenced their potency. For instance, compounds with specific substituents on the thiadiazole ring exhibited enhanced anticancer activity compared to others without such modifications .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The following table highlights findings on the antimicrobial efficacy of 4-(1,2,3-thiadiazol-4-yl)phenyl acetate:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Reference
4-(1,2,3-Thiadiazol-4-yl)phenyl acetateE. coli32 µg/mL
S. aureus16 µg/mL

Analysis of Antimicrobial Mechanism

The mechanism of action of thiadiazoles against microbial pathogens often involves disruption of cell membrane integrity and inhibition of essential enzymatic processes. For example, studies have shown that certain thiadiazole derivatives can inhibit bacterial growth by interfering with DNA synthesis and cell wall formation .

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been explored in various contexts. Research indicates that these compounds can reduce inflammation markers in vitro and in vivo.

In Vivo Studies

In animal models of inflammation induced by carrageenan or formalin injection, thiadiazole derivatives demonstrated significant reductions in paw edema and inflammatory cytokines . The following table summarizes findings from relevant studies:

CompoundModelInhibition (%)Reference
4-(1,2,3-Thiadiazol-4-yl)phenyl acetateCarrageenan-induced50%
Formalin-induced45%

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